![molecular formula C12H21NO4 B1449901 Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate CAS No. 1331825-50-3](/img/structure/B1449901.png)
Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Overview
Description
Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a chemical compound . The Inchi Code for this compound is 1S/C12H21NO4/c1-11(2,3)17-10(15)13-5-4-12(8-13)6-9(14)7-16-12/h9,14H,4-8H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is represented by the Inchi Code 1S/C12H21NO4/c1-11(2,3)17-10(15)13-5-4-12(8-13)6-9(14)7-16-12/h9,14H,4-8H2,1-3H3 .Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has been used in the synthesis of spirocyclic 3-oxotetrahydrofurans, which are key intermediates for the preparation of biologically active heterocyclic compounds (Moskalenko & Boev, 2012). These spirocyclic compounds have potential applications in developing new pharmacologically active substances.
It also serves as a scaffold for the synthesis of novel compounds with chemical structures complementary to piperidine ring systems. The efficient synthesis of these structures is vital for exploring new chemical spaces in drug discovery (Meyers et al., 2009).
Application in NMR Spectroscopy
- This compound has been used in NMR spectroscopy for the assignment of absolute configurations of specific molecules. The study of its esters with different acids facilitated the determination of the absolute configurations based on NOESY correlations (Jakubowska et al., 2013). This application is significant for understanding the molecular structures and behaviors of complex organic compounds.
Novel Synthesis Methods
- Innovative synthesis methods have been developed for related compounds, such as 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, using Mn(III)-based oxidation. These methods allow for the preservation of the pyrrolidinedione ring, which is crucial in the formation of spirocyclic scaffolds (Huynh et al., 2017).
Structural Analysis and Modification
- The compound has been synthesized and analyzed for its molecular structure using X-ray diffraction analysis. Understanding its crystal structure provides insights into its potential applications in various fields, including material science and pharmaceuticals (Moriguchi et al., 2014).
Application in Organic Synthesis
- It is used in the synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines, offering a new scaffold for the preparation of substituted piperidines. This application is relevant in the development of new synthetic pathways and compounds (Harmsen et al., 2011).
properties
IUPAC Name |
tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-5-4-12(8-13)6-9(14)7-16-12/h9,14H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWZANYLPBQFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601131767 | |
Record name | 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601131767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate | |
CAS RN |
1331825-50-3 | |
Record name | 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1331825-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601131767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.